molecular formula C18H26ClNO2 B13436863 [1-Methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3-prop-2-enylpiperidin-4-yl] propanoate;hydrochloride

[1-Methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3-prop-2-enylpiperidin-4-yl] propanoate;hydrochloride

Cat. No.: B13436863
M. Wt: 328.9 g/mol
InChI Key: DQSICBXJIHWNLT-BYQLCJJCSA-N
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Description

[1-Methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3-prop-2-enylpiperidin-4-yl] propanoate;hydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a pentadeuteriophenyl group and a propanoate ester. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3-prop-2-enylpiperidin-4-yl] propanoate;hydrochloride typically involves multiple steps, including the formation of the piperidine ring, introduction of the pentadeuteriophenyl group, and esterification with propanoate. One common method involves the use of Suzuki–Miyaura coupling to introduce the pentadeuteriophenyl group . The reaction conditions for this coupling include the use of palladium catalysts and boron reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology

In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. Its deuterated phenyl group can be useful in isotopic labeling studies.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [1-Methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3-prop-2-enylpiperidin-4-yl] propanoate;hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The piperidine ring can interact with neurotransmitter receptors, while the deuterated phenyl group may influence the compound’s metabolic stability and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    [1-Methyl-4-phenylpiperidin-4-yl] propanoate;hydrochloride: Similar structure but lacks the deuterated phenyl group.

    [1-Methyl-4-(2,3,4,5,6-pentadeuteriophenyl)piperidin-4-yl] acetate;hydrochloride: Similar structure but with an acetate ester instead of propanoate.

Uniqueness

The presence of the pentadeuteriophenyl group in [1-Methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3-prop-2-enylpiperidin-4-yl] propanoate;hydrochloride makes it unique. This isotopic labeling can provide insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated analogs.

Properties

Molecular Formula

C18H26ClNO2

Molecular Weight

328.9 g/mol

IUPAC Name

[1-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-3-prop-2-enylpiperidin-4-yl] propanoate;hydrochloride

InChI

InChI=1S/C18H25NO2.ClH/c1-4-9-16-14-19(3)13-12-18(16,21-17(20)5-2)15-10-7-6-8-11-15;/h4,6-8,10-11,16H,1,5,9,12-14H2,2-3H3;1H/i6D,7D,8D,10D,11D;

InChI Key

DQSICBXJIHWNLT-BYQLCJJCSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CCN(CC2CC=C)C)OC(=O)CC)[2H])[2H].Cl

Canonical SMILES

CCC(=O)OC1(CCN(CC1CC=C)C)C2=CC=CC=C2.Cl

Origin of Product

United States

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